molecular formula C9H13ClF2N2O3S B2382568 1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856039-76-3

1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2382568
CAS No.: 1856039-76-3
M. Wt: 302.72
InChI Key: LDUZVIHZYMRCIS-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, an isobutoxymethyl group, and a sulfonyl chloride group attached to a pyrazole ring, making it a versatile building block for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(Difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its ability to react with various nucleophiles and radicals. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles, while the difluoromethyl group can participate in radical reactions. These properties allow the compound to modify biomolecules and other organic compounds, leading to changes in their structure and function .

Comparison with Similar Compounds

1-(Difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(difluoromethyl)-3-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF2N2O3S/c1-6(2)4-17-5-7-8(18(10,15)16)3-14(13-7)9(11)12/h3,6,9H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUZVIHZYMRCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=NN(C=C1S(=O)(=O)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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